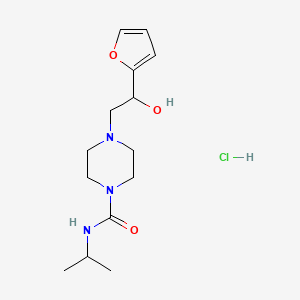
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives have been found to have various applications in the field of medicinal chemistry . The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Piperazine derivatives are known for their wide range of biological activities.
Molecular Structure Analysis
The compound’s structure analysis would involve spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide information about the compound’s geometric and vibrational properties.Chemical Reactions Analysis
Furan and piperazine rings can undergo various chemical reactions. Furan can undergo Diels–Alder reactions with electrophilic alkenes and alkynes . Piperazine can react with acids to form salts, which are often more soluble than the parent compound.Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives have garnered attention in medicinal chemistry due to their remarkable therapeutic efficacy. The furan nucleus is a crucial component in the search for new antibacterial agents. Researchers have explored the synthesis of furan derivatives to combat microbial resistance, especially against gram-positive and gram-negative bacteria . The compound’s antibacterial properties make it a potential candidate for drug development.
Drug Delivery Systems
The hydrophilic and lipophilic features of our compound make it an interesting candidate for drug delivery systems. Researchers explore its encapsulation within nanoparticles, micelles, or liposomes. These systems enhance drug stability, bioavailability, and targeted delivery to specific tissues.
Mécanisme D'action
Target of Action
The compound, also known as 4-[2-(furan-2-yl)-2-hydroxyethyl]-N-(propan-2-yl)piperazine-1-carboxamide hydrochloride, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, making them valuable in the realm of medicinal chemistry . They have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it acts upon.
Biochemical Pathways
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . Each of these therapeutic effects would involve different biochemical pathways.
Result of Action
Given the wide range of therapeutic effects associated with furan derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is not mentioned in the available resources. Such factors could include pH, temperature, presence of other compounds, and specific conditions within the body.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(furan-2-yl)-2-hydroxyethyl]-N-propan-2-ylpiperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3.ClH/c1-11(2)15-14(19)17-7-5-16(6-8-17)10-12(18)13-4-3-9-20-13;/h3-4,9,11-12,18H,5-8,10H2,1-2H3,(H,15,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIUHMUBMJUOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)CC(C2=CC=CO2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(furan-2-yl)-2-hydroxyethyl)-N-isopropylpiperazine-1-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2803960.png)
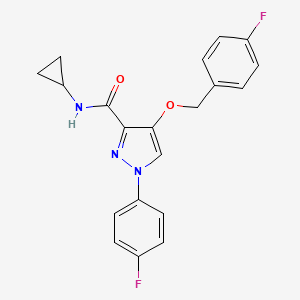
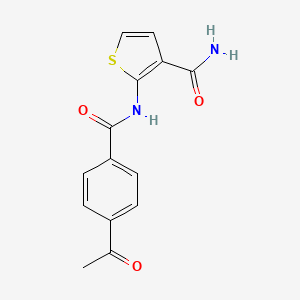
![{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2803965.png)
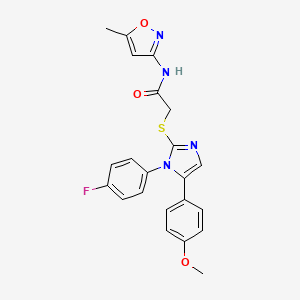
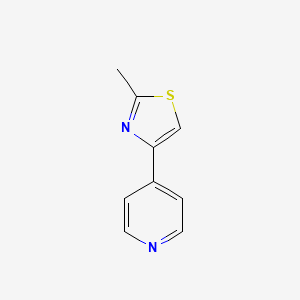
![2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803971.png)
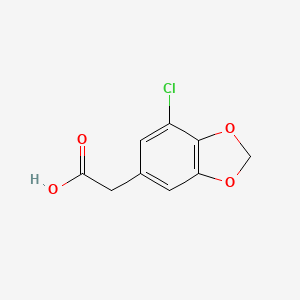
![(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2803973.png)
![3,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2803976.png)


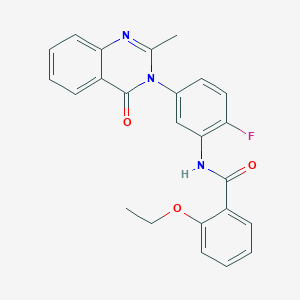
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2803981.png)